molecular formula C24H26N2O5 B193023 8-Hydroxycarvedilol CAS No. 159426-95-6

8-Hydroxycarvedilol

Cat. No.: B193023
CAS No.: 159426-95-6
M. Wt: 422.5 g/mol
InChI Key: GPPVNZVFGNMPNR-UHFFFAOYSA-N
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Description

8-Hydroxycarvedilol is a derivative of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure.

Biochemical Analysis

Biochemical Properties

8-Hydroxycarvedilol interacts with various cytochrome P450 isoforms, providing insights into chemical metabolism and the factors that influence it . The compound’s interactions with these enzymes are of particular interest in understanding the metabolism of Carvedilol .

Cellular Effects

In non-clinical studies, this compound is used to understand the metabolism of Carvedilol, as well as to identify the enzymes responsible for its biotransformation . Research into the antioxidant properties of this compound contributes to a deeper understanding of the role that metabolites may play in oxidative stress within cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various cytochrome P450 isoforms . These interactions provide insights into chemical metabolism and the factors that influence it .

Temporal Effects in Laboratory Settings

The kinetics of this compound are studied to ascertain how it is distributed, metabolized, and eliminated in biological systems . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in biochemical pathways involving adrenergic receptors . It interacts with various cytochrome P450 isoforms, which are enzymes that play a crucial role in its metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxycarvedilol typically involves the hydroxylation of carvedilol. One common method includes the use of specific oxidizing agents to introduce a hydroxyl group at the 8th position of the carvedilol molecule. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective hydroxylation of the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxycarvedilol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Hydroxycarvedilol has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of beta-adrenergic antagonists.

    Biology: Research on its metabolic pathways helps in understanding the biotransformation of carvedilol in the human body.

    Medicine: Studies focus on its potential therapeutic effects and its role in reducing oxidative stress in cardiovascular diseases.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 8-Hydroxycarvedilol involves its interaction with beta-adrenergic receptors. By blocking these receptors, it inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The hydroxyl group at the 8th position enhances its antioxidant properties, providing additional protective effects against oxidative stress .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxycarvedilol is unique due to its enhanced antioxidant properties, which are attributed to the hydroxyl group at the 8th position. This modification not only improves its therapeutic potential but also provides a distinct advantage in reducing oxidative stress compared to other similar compounds .

Properties

IUPAC Name

5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPVNZVFGNMPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159426-95-6
Record name BM-910162
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159426956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BM-910162
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5A8KY0RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 8-hydroxycarvedilol formed in the body?

A1: this compound is a major metabolite of the drug carvedilol, primarily formed through hepatic metabolism. Research indicates that it's primarily generated via hydroxylation of the parent drug, carvedilol, by cytochrome P450 enzymes, specifically CYP2D1, in the liver [, ]. This process exhibits stereoselectivity, favoring the S(-)-enantiomer of carvedilol as a substrate [, ].

Q2: What is the significance of this compound formation in carvedilol metabolism?

A2: this compound, alongside 1-hydroxycarvedilol, represents a major pathway for carvedilol elimination from the body. Following its formation, this compound is rapidly conjugated with glucuronic acid to form this compound O-glucuronide (8-OHCG) []. This conjugated metabolite is then primarily excreted in the bile [, ].

Q3: Does the formation of this compound differ between carvedilol enantiomers?

A3: Yes, there is a significant difference in the formation of 8-OHCG, the glucuronide conjugate of this compound, depending on which enantiomer of carvedilol is metabolized. Studies using enantiomerically radiolabeled carvedilol in rats showed a preference for S(-)-carvedilol in the formation of 8-OHCG []. This suggests stereoselective metabolism of carvedilol, with implications for potential differences in pharmacokinetic profiles between the enantiomers [, ].

Q4: Are there differences in how carvedilol enantiomers and the racemic mixture are metabolized and excreted?

A4: Yes, research suggests differences in both metabolism and excretion patterns. While both R(+)-carvedilol and S(-)-carvedilol are metabolized to this compound, the S(-)-enantiomer shows a preference for this metabolic pathway []. This difference in metabolism, along with variations in intestinal absorption, contributes to the overall lower bioavailability observed for S(-)-carvedilol compared to the R(+)-enantiomer and the racemic mixture []. Furthermore, biliary excretion of the major metabolites, including this compound O-glucuronide, also differs between the enantiomers and the racemic mixture [].

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